molecular formula C16H12BrClN4O B2611055 2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide CAS No. 1825540-44-0

2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide

Cat. No. B2611055
CAS RN: 1825540-44-0
M. Wt: 391.65
InChI Key: QSYOGBAXOXRFQX-UHFFFAOYSA-N
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Description

2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, our compound could potentially be synthesized and tested for similar antiviral properties, contributing to the development of new antiviral medications.

Anti-inflammatory Applications

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . Given that inflammation is a common pathway in various diseases, the compound could be valuable in the synthesis of new anti-inflammatory drugs, possibly offering improved efficacy or reduced side effects compared to existing treatments.

Anticancer Potential

Indole derivatives are known for their anticancer activities, which makes them a point of interest in oncological research . The compound could be explored for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines, contributing to the search for novel cancer therapies.

Anti-HIV Research

Molecular docking studies of indole derivatives have shown promise in anti-HIV-1 activity . This suggests that our compound could be used in the design and synthesis of new drugs targeting HIV-1, potentially leading to more effective treatments for HIV/AIDS.

Antioxidant Properties

Indole derivatives have been recognized for their antioxidant capabilities . As oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, the compound could be investigated for its ability to scavenge free radicals, thereby contributing to the prevention or treatment of these conditions.

Antimicrobial and Antitubercular Effects

Compounds with an indole scaffold have shown antimicrobial and antitubercular effects . The compound could be synthesized and tested against a range of bacterial pathogens, including Mycobacterium tuberculosis, which could lead to the development of new antibiotics or tuberculosis treatments.

Antidiabetic Activity

Research has indicated that indole derivatives can exhibit antidiabetic effects . The compound could be explored for its potential to modulate blood glucose levels or improve insulin sensitivity, offering a new avenue for diabetes management.

Antimalarial and Anticholinesterase Activities

Indole derivatives have also been found to possess antimalarial and anticholinesterase activities . The compound could be valuable in the synthesis of new drugs for the treatment of malaria or neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

properties

IUPAC Name

2-bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O/c1-10-14(21-16(23)13-6-3-7-19-15(13)17)9-20-22(10)12-5-2-4-11(18)8-12/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYOGBAXOXRFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C3=C(N=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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